molecular formula C14H22N2O2S B1272876 1-[(4-Tert-butylphenyl)sulfonyl]piperazine CAS No. 379244-68-5

1-[(4-Tert-butylphenyl)sulfonyl]piperazine

Cat. No. B1272876
M. Wt: 282.4 g/mol
InChI Key: LXLOQRQQMQHVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[(4-Tert-butylphenyl)sulfonyl]piperazine" is a derivative of piperazine featuring a sulfonyl functional group attached to a tert-butyl substituted phenyl ring. Piperazine derivatives are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. The sulfonyl group is a common moiety in drug design, often contributing to the pharmacokinetic properties of the compounds .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions where various sulfonyl chlorides react with a piperazine moiety. For instance, 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized by reacting 1-benzhydryl-piperazine with different sulfonyl chlorides . Similarly, other studies have reported the synthesis of related compounds through condensation reactions and amination processes, indicating the versatility of synthetic approaches for these types of molecules .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of several piperazine derivatives. The crystal structures often reveal interesting features such as chair conformations of the piperazine ring and various intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the stability and packing of the molecules in the solid state .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present on the piperazine ring and the phenyl ring. The presence of the sulfonyl group can influence the reactivity of the compound, and the tert-butyl group can add steric bulk, affecting the compound's chemical behavior. The literature does not provide specific reactions for "1-[(4-Tert-butylphenyl)sulfonyl]piperazine," but related compounds have been used as intermediates in the synthesis of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring and the nature of the sulfonyl group. These properties are crucial for the pharmacokinetic profile of potential drug candidates. The tert-butyl group is known to increase lipophilicity, which can affect the compound's absorption and distribution in biological systems .

Biological Activity and Case Studies

Several piperazine derivatives have been evaluated for their biological activities, including anticancer, antibacterial, and antifungal properties. For example, a 1-benzhydryl-sulfonyl-piperazine derivative showed significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation . Other derivatives have been tested for their antimicrobial activities and have shown varying degrees of efficacy . Additionally, some compounds have been identified as having high affinities for serotonin receptors, indicating potential as atypical antipsychotic agents .

Scientific Research Applications

Overview of Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives, like 1-[(4-Tert-butylphenyl)sulfonyl]piperazine, play a pivotal role in medicinal chemistry due to their wide range of therapeutic applications. The compound's versatility is evident from its presence in drugs targeting various health conditions. Modifications in the substitution pattern of the piperazine nucleus significantly influence the medicinal potential of the resulting molecules. These derivatives have been extensively studied and utilized in the treatment of diseases, showcasing their significant pharmacological importance (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity

Piperazine derivatives have shown promising results against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The role of piperazine as a vital building block in anti-mycobacterial compounds has been extensively documented, highlighting its significance in addressing tuberculosis and designing potent anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, are renowned chiral auxiliaries in stereoselective synthesis, including the synthesis of amines and derivatives. Tert-butanesulfinamide has been extensively used in asymmetric N-heterocycle synthesis, offering access to a wide array of structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts. These structures are key components of many natural products and compounds with therapeutic relevance (Philip, Radhika, Saranya, & Anilkumar, 2020).

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-14(2,3)12-4-6-13(7-5-12)19(17,18)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLOQRQQMQHVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387882
Record name 1-[(4-tert-butylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Tert-butylphenyl)sulfonyl]piperazine

CAS RN

379244-68-5
Record name 1-[(4-tert-butylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.